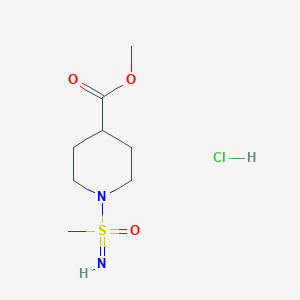

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride” is a chemical compound. It is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .

Synthesis Analysis

The synthesis of compounds containing a 1-(methylsulfonyl)piperidine moiety involves the reaction of (methylsulfonyl)piperidine -4-carbaldehyde with suitable aromatic amines and thioglycolic acid . Another method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group .Molecular Structure Analysis

The molecular formula of “Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride” is C7H14ClNO2 . The molecular weight is 179.64 .Chemical Reactions Analysis

“Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis

“Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride” is slightly soluble in water . It has a density of 1.06 g/mL . The boiling point is between 85°C to 90°C . The flash point is 89°C (192°F) . The refractive index is 1.465 .Scientific Research Applications

- Piperidine derivatives have shown promise as potential anticancer agents . EN300-7439757 may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.

- Piperidine-based compounds have been explored for their antiviral properties . EN300-7439757 could potentially inhibit viral replication or entry, contributing to antiviral drug development.

- Some piperidine derivatives exhibit antimalarial activity . EN300-7439757 might be evaluated for its effectiveness against Plasmodium species responsible for malaria.

- Piperidines have been investigated as antimicrobial agents . EN300-7439757 could play a role in combating bacterial or fungal infections.

- Piperidine-containing compounds have shown analgesic properties . EN300-7439757 might be studied for pain management.

- Piperidines are associated with anti-inflammatory effects . EN300-7439757 could be explored as an anti-inflammatory agent.

- Piperidine derivatives have been investigated for their potential in Alzheimer’s disease therapy . EN300-7439757 might impact neurodegenerative processes.

- Piperidines have been studied as antipsychotic agents . EN300-7439757 could contribute to mental health research.

Anticancer Properties

Antiviral Activity

Antimalarial Applications

Antimicrobial Effects

Analgesic Potential

Anti-Inflammatory Activity

Alzheimer’s Disease Research

Antipsychotic Properties

properties

IUPAC Name |

methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S.ClH/c1-13-8(11)7-3-5-10(6-4-7)14(2,9)12;/h7,9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGOBHLMGNNZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide](/img/structure/B2638563.png)

![2-Amino-6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2638565.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2638568.png)

![2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B2638569.png)

![8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638574.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)

![(E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2638578.png)